(5-Chloro-2-methoxypyridin-4-yl)methanol
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Overview
Description
(5-Chloro-2-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, featuring a chlorine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxypyridin-4-yl)methanol can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-methoxypyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position. The reaction typically proceeds as follows:
Starting Material: 5-chloro-2-methoxypyridine
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (5-Chloro-2-methoxypyridin-4-yl)aldehyde or (5-Chloro-2-methoxypyridin-4-yl)carboxylic acid.
Reduction: 5-chloro-2-methoxypyridine or 5-chloro-2-methoxypyridin-4-yl)methane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-2-methoxypyridin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxypyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity. The hydroxymethyl group can undergo further chemical modifications, enhancing its versatility in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: Similar structure but lacks the hydroxymethyl group.
5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the 4-position.
Uniqueness
(5-Chloro-2-methoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the chlorine, methoxy, and hydroxymethyl groups provides a distinct chemical profile, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMZEVZCYYERRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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